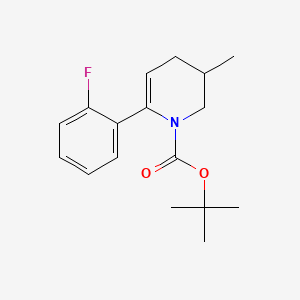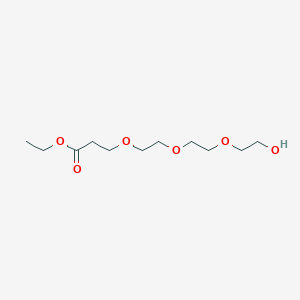
tert-butyl (R)-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ®-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl group, an iodoethyl group, and a dimethylpyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate with an iodoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography. The use of automated reactors and advanced analytical techniques ensures the consistency and quality of the product.
化学反応の分析
Types of Reactions: tert-Butyl ®-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the iodoethyl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), bases (e.g., potassium carbonate).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed:
Substitution Reactions: Substituted pyrrolidine derivatives.
Oxidation Reactions: Oxo derivatives of the pyrrolidine moiety.
Reduction Reactions: Reduced forms of the iodoethyl group.
科学的研究の応用
Chemistry: In chemistry, tert-butyl ®-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of pyrrolidine derivatives with biological targets. Its iodoethyl group can be radiolabeled for imaging studies.
Medicine: In medicinal chemistry, tert-butyl ®-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of tert-butyl ®-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The iodoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The pyrrolidine moiety may interact with receptors or enzymes, modulating their activity through non-covalent interactions.
類似化合物との比較
- tert-Butyl (2-iodoethyl)carbamate
- tert-Butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate
Comparison: tert-Butyl ®-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate is unique due to the presence of the ®-configuration and the specific arrangement of functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
特性
分子式 |
C13H24INO2 |
|---|---|
分子量 |
353.24 g/mol |
IUPAC名 |
tert-butyl (4R)-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H24INO2/c1-12(2,3)17-11(16)15-9-10(6-7-14)8-13(15,4)5/h10H,6-9H2,1-5H3/t10-/m0/s1 |
InChIキー |
SISJECRSWUSCTN-JTQLQIEISA-N |
異性体SMILES |
CC1(C[C@@H](CN1C(=O)OC(C)(C)C)CCI)C |
正規SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)CCI)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13931322.png)

![N,N-dimethyl-1-[5-[[(3-methyliminothiomorpholin-2-ylidene)amino]oxymethyl]furan-2-yl]methanamine](/img/structure/B13931347.png)


![6-Chloro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B13931367.png)

![2-({5-Chloro-2-[(1,3-dimethyl-1h-pyrazol-5-yl)amino]-4-pyridinyl}amino)-n-methylbenzamide](/img/structure/B13931373.png)
![7-Bromodibenzo[b,d]furan-2-carboxylic acid](/img/structure/B13931382.png)
![1-(2-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B13931385.png)



